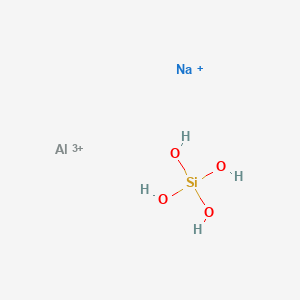

Carnegieite (AlNa(SiO4))

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Carnegieite is a sodium aluminosilicate with the chemical formula AlNa(SiO4) It is a synthetic mineral that is structurally related to feldspar and is known for its high-temperature stability

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Carnegieite can be synthesized through the high-temperature transformation of nepheline (NaAlSiO4). This transformation typically occurs at temperatures between 1543 K and 1593 K. The process involves the weakening of tetrahedral aluminum-oxygen bonds and the migration of non-bridging oxygen atoms, which act as conversion nuclei .

Industrial Production Methods: In industrial settings, carnegieite can be produced by heating a mixture of kaolinite and sodium carbonate. The formation of carnegieite is influenced by the presence of excess sodium oxide, which leads to the formation of alkali-rich carnegieite . Another method involves the mist decomposition technique, where spherical particles of carnegieite are formed at temperatures ranging from 650 to 900°C .

Análisis De Reacciones Químicas

Types of Reactions: Carnegieite primarily undergoes high-temperature solid-state transformations. It can transform into nepheline and other related phases under specific conditions. The transformation mechanisms involve the migration of sodium and the weakening of aluminum-oxygen bonds .

Common Reagents and Conditions: The transformation of carnegieite often requires high temperatures and the presence of sodium-rich environments. The use of sodium carbonate and kaolinite as starting materials is common in these reactions .

Major Products: The major products formed from the reactions involving carnegieite include nepheline and other sodium aluminosilicate phases. The specific products depend on the reaction conditions and the presence of excess sodium oxide .

Aplicaciones Científicas De Investigación

Carnegieite has several scientific research applications, including:

Crystallography: Carnegieite is studied for its unique crystallographic properties and its structural relationship with other silicate minerals.

High-Temperature Studies: The high-temperature stability of carnegieite makes it a valuable material for studying phase transitions and thermal transformations.

Mecanismo De Acción

The mechanism of action of carnegieite involves the high-temperature transformation of nepheline. The process is driven by the migration of sodium and the weakening of aluminum-oxygen bonds, which facilitate the formation of carnegieite. The transformation is accelerated by the presence of non-bridging oxygen atoms, which act as conversion nuclei .

Comparación Con Compuestos Similares

Carnegieite is structurally related to other sodium aluminosilicates, such as nepheline and tridymite. it is unique in its high-temperature stability and its specific crystallographic properties. Similar compounds include:

Nepheline (NaAlSiO4): Structurally related to carnegieite but with different phase transition temperatures.

Tridymite (SiO2): Shares structural similarities with carnegieite but differs in its chemical composition and phase transition behavior.

Carnegieite’s unique properties and high-temperature stability make it a valuable compound for various scientific and industrial applications.

Propiedades

Número CAS |

12042-41-0 |

|---|---|

Fórmula molecular |

AlH4NaO4Si+4 |

Peso molecular |

146.09 g/mol |

Nombre IUPAC |

aluminum;sodium;silicic acid |

InChI |

InChI=1S/Al.Na.H4O4Si/c;;1-5(2,3)4/h;;1-4H/q+3;+1; |

Clave InChI |

QCMYIZZELOIGPF-UHFFFAOYSA-N |

SMILES canónico |

O[Si](O)(O)O.[Na+].[Al+3] |

Números CAS relacionados |

1344-00-9 (Parent) |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.